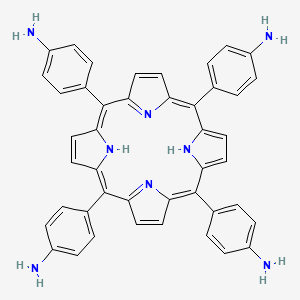

Meso-tetrakis(4-aminophenyl)porphyrin

説明

The exact mass of the compound 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H,45-48H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPFNYFEIOZRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261827 | |

| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22112-84-1 | |

| Record name | Tetra-(4-aminophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Meso-tetrakis(4-aminophenyl)porphyrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of meso-tetrakis(4-aminophenyl)porphyrin (TAPP), a crucial building block in various fields including materials science, catalysis, and medicine. The synthesis is typically achieved through a reliable two-step process, commencing with the formation of the nitro-substituted precursor, meso-tetrakis(4-nitrophenyl)porphyrin (TNPP), followed by its reduction to the desired amino-substituted porphyrin.

Core Synthesis Overview

The synthesis of TAPP is a well-established procedure that primarily involves two key transformations: the condensation of pyrrole with an appropriate benzaldehyde to form the porphyrin macrocycle, and the subsequent functional group interconversion of nitro groups to amines. The most commonly employed strategies for the initial porphyrin formation are the Adler-Longo and Lindsey methods, each with its own set of reaction conditions and resulting yields.[1][2][3] The subsequent reduction of the nitro-substituted porphyrin is typically accomplished using tin(II) chloride in an acidic medium.[4][5]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of TAPP and its precursor, TNPP. This allows for a comparative analysis of different synthetic approaches.

| Step | Method | Reactants | Solvent | Catalyst/Reducing Agent | Reaction Time | Temperature | Yield (%) | Reference |

| 1. TNPP Synthesis | Adler-Longo | 4-Nitrobenzaldehyde, Pyrrole | Propionic Acid | - | 30 min | Reflux | ~20-24% | [2][4] |

| 1. TNPP Synthesis | Lindsey | 4-Nitrobenzaldehyde, Pyrrole | Dichloromethane | BF3·Et2O | - | Room Temp. | 35-40% | [1][2] |

| 2. TAPP Synthesis | Reduction | TNPP | Concentrated HCl | SnCl2·2H2O | 30 min | 75-80 °C | 84-94% | [4][6][7] |

| Direct Synthesis | Improved Adler | 4-Aminobenzaldehyde, Pyrrole | Propanoic Acid | Vitamin C | - | Reflux | ~20% | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound (TAPP) via the more common two-step approach involving the synthesis and subsequent reduction of meso-tetrakis(4-nitrophenyl)porphyrin (TNPP).

Step 1: Synthesis of meso-tetrakis(4-nitrophenyl)porphyrin (TNPP) via the Adler-Longo Method

This protocol is adapted from established literature procedures.[4][7]

Materials:

-

4-Nitrobenzaldehyde

-

Pyrrole (freshly distilled)

-

Propionic acid

-

Acetic anhydride

-

Methanol

-

Acetone

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-nitrobenzaldehyde (11.3 g, 75 mmol), acetic anhydride (14 mL, 151 mmol), and propionic acid (200 mL).

-

Heat the mixture to reflux with stirring.

-

To the refluxing solution, add a solution of freshly distilled pyrrole (5.2 mL, 75 mmol) in propionic acid.

-

Continue to reflux the reaction mixture for 30 minutes.

-

Allow the mixture to cool to room temperature. A dark, tarry solid should form.

-

Collect the solid product by filtration.

-

Wash the solid extensively with hot water and then with acetone until the filtrate is no longer dark.

-

The crude product can be further purified by recrystallization from a suitable solvent such as pyridine to yield meso-tetrakis(4-nitrophenyl)porphyrin.

Step 2: Reduction of TNPP to this compound (TAPP)

This protocol is based on the widely used tin(II) chloride reduction method.[4][7]

Materials:

-

meso-tetrakis(4-nitrophenyl)porphyrin (TNPP)

-

Concentrated hydrochloric acid (HCl)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ammonium hydroxide (NH4OH)

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve TNPP (12.1 g, 15.23 mmol) in concentrated hydrochloric acid (600 mL) and stir for 30 minutes.

-

Add tin(II) chloride dihydrate (51.5 g, 228 mmol) to the solution.

-

Heat the reaction mixture to 80 °C for 30 minutes.

-

Pour the reaction mixture into 200 mL of water and allow it to cool to room temperature, then let it stand for 24 hours.

-

Collect the green precipitate by filtration.

-

Dissolve the precipitate in water and neutralize the solution with ammonium hydroxide until the color changes to violet, indicating the formation of the free-base porphyrin.

-

Collect the violet precipitate by filtration and wash it with water.

-

The crude product is then purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol (e.g., 60:1 v/v) to yield pure this compound.[7] A yield of 94% has been reported for this step.[7]

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Workflow for the synthesis of TAPP.

Logical Relationship of Synthetic Methods

The selection of the synthetic method for the initial porphyrin formation often depends on the desired scale and available laboratory conditions. The following diagram outlines the logical relationship between the common synthetic strategies.

Caption: Comparison of synthetic methods for meso-aryl porphyrins.

References

- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 2. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20.210.105.67 [20.210.105.67]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5,10,15,20-TETRAKIS(4-AMINOPHENYL)-21H,23H-PORPHINE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Characterization of Meso-tetrakis(4-aminophenyl)porphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-tetrakis(4-aminophenyl)porphyrin (TAPP), also commonly referred to as 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TPAPP), is a synthetic free-base porphyrin derivative distinguished by the presence of four aminophenyl groups at the meso positions of the porphyrin macrocycle. This functionalization provides reactive sites for further chemical modification, making TAPP a crucial building block in supramolecular chemistry, materials science, and notably, in biomedical applications. Its unique photophysical properties, including strong absorption in the visible spectrum and the ability to generate reactive oxygen species, underpin its use in photodynamic therapy (PDT), drug delivery systems, and advanced sensing technologies. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, offering standardized protocols and reference data for researchers in the field.

Physicochemical Properties

This compound is a purple solid, soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and toluene. It serves as a versatile platform for constructing more complex molecular architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs)[1].

| Property | Value | Reference |

| CAS Number | 22112-84-1 | [1][2] |

| Molecular Formula | C₄₄H₃₄N₈ | [1] |

| Molecular Weight | 674.81 g/mol | [1] |

| Appearance | Dark purple powder/solid | |

| Storage | Store at room temperature, protected from light. | [1] |

Synthesis and Purification

The synthesis of TAPP is typically a two-step process. First, the nitro-analogue, 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP), is synthesized. Subsequently, the nitro groups are reduced to form the final amino-functionalized TAPP.

Experimental Protocols

Step 1: Synthesis of 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP)

This procedure is based on the condensation reaction of pyrrole with 4-nitrobenzaldehyde.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 4-nitrobenzaldehyde (e.g., 11.3 g, 75 mmol), acetic anhydride (e.g., 14 mL, 151 mmol), and propionic acid (e.g., 200 mL).

-

Heating: Heat the mixture to reflux under a nitrogen atmosphere.

-

Pyrrole Addition: Once refluxing, slowly add freshly distilled pyrrole (e.g., 5.2 mL, 75 mmol).

-

Reflux: Continue to reflux the mixture for approximately 30 minutes. The solution will turn dark and tarry.

-

Cooling & Precipitation: Allow the reaction mixture to cool to room temperature and let it stand for 24 hours to allow the product to precipitate.

-

Filtration & Washing: Collect the dark solid by filtration. Wash the precipitate thoroughly with hot water and then with acetone or methanol until the filtrate is no longer dark.

-

Drying: Dry the resulting purple solid, TNPP, under vacuum. The typical yield is around 24%.

Step 2: Synthesis of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP)

This step involves the reduction of the nitro groups of TNPP using stannous chloride (SnCl₂).

-

Dissolution: Dissolve the synthesized TNPP (e.g., 2 g, 2.5 mmol) in concentrated hydrochloric acid (e.g., 100 mL) in a flask. Purge the solution with an inert gas like argon or nitrogen for 1 hour.

-

Reducing Agent Preparation: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 9 g, 40 mmol) in a small amount of concentrated HCl (e.g., 10 mL).

-

Reaction: Add the SnCl₂ solution to the porphyrin solution. Heat the resulting mixture in a water bath to 75-80°C and stir for 30-60 minutes.

-

Precipitation: Pour the hot reaction mixture into cold water (e.g., 200 mL) and allow it to cool to room temperature and stand for 24 hours. A green precipitate will form.

-

Neutralization: Filter the green precipitate and redissolve it in a minimal amount of water. Neutralize the solution with ammonium hydroxide (NH₄OH) until the color changes from green to violet, indicating the precipitation of the free-base TAPP.

-

Final Collection & Purification: Collect the violet precipitate by filtration and wash thoroughly with water. The product can be further purified by column chromatography on silica gel, typically using a solvent mixture such as dichloromethane/methanol (e.g., 60:1 v/v).

-

Drying: Dry the final product under vacuum. The yield for this reduction step is typically high (around 94%).

Caption: General workflow for the two-step synthesis of TAPP.

Spectroscopic Characterization

UV-Visible Spectroscopy

Porphyrins exhibit a characteristic electronic absorption spectrum dominated by an intense peak in the 400-450 nm region, known as the Soret band (or B-band), and several weaker peaks between 500-700 nm, called the Q-bands. These arise from π→π* transitions within the aromatic macrocycle. For TAPP, the Soret band is observed around 430 nm. The protonation of the inner nitrogen atoms in acidic media causes a significant redshift in both the Soret and Q-bands[3].

| Solvent | Soret Band (λ_max) | Molar Absorptivity (ε) | Q-Bands (λ_max) | Reference |

| Toluene | 428-431 nm | ≥ 350,000 M⁻¹cm⁻¹ | 529, 569, 601, 660 nm | |

| DMSO | ~438 nm | Not Reported | ~535, 575, 610, 669 nm | [3] |

| Toluene (ortho-isomer) | 420.3 nm | 166,000 M⁻¹cm⁻¹ | 515, 550, 589, 646 nm | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is highly diagnostic for porphyrins due to the ring current effect of the macrocycle. This effect strongly shields the inner N-H protons, shifting their resonance significantly upfield to negative ppm values, while deshielding the outer meso and β-pyrrolic protons, shifting them downfield.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹H | DMSO-d₆ | 8.89 - 7.01 | Aromatic protons (phenyl & β-pyrrolic) | [5][6] |

| 5.58 | -NH₂ (amino protons) | [5][6] | ||

| -2.73 | -NH (inner pyrrolic protons) | [5][6] | ||

| ¹³C | CDCl₃/DMSO | Data not readily available in literature abstracts. | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of key functional groups. For TAPP, the important vibrations include the N-H stretches from both the inner pyrrole and outer aminophenyl groups, and various C=C and C=N stretching modes within the macrocycle and aromatic rings. The spectrum for the TNPP precursor shows characteristic nitro group stretches, which disappear upon reduction to TAPP, while new amine N-H bands appear.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3416 | N-H stretch (pyrrole, precursor TNPP) | [7] |

| ~3400-3300 | N-H stretch (primary amine -NH₂) | Inferred |

| ~3315 | N-H stretch (pyrrole) | Inferred |

| ~1595 | C=C stretch (pyrrole) | [7] |

| ~1100-1150 | C=C and C=N stretches (macrocycle) | [7] |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

| Technique | m/z | Assignment | Reference |

| ESI-MS / MALDI-TOF | 674.8 | [M+H]⁺ (Molecular Ion) |

Fluorescence Spectroscopy

Like many porphyrins, TAPP is fluorescent, typically emitting in the red region of the spectrum. The fluorescence quantum yield (Φf) is a measure of the efficiency of this emission process.

| Solvent | Excitation (λ_ex) | Emission (λ_em) | Quantum Yield (Φf) | Reference |

| Toluene (ortho-isomer) | 515 nm | ~650 nm, ~715 nm | 0.091 | [4] |

Applications in Drug Development

The structural and photophysical properties of TAPP make it an attractive candidate for applications in oncology and drug delivery.

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill target cells, such as cancer cells[8][9][10]. Porphyrins are excellent photosensitizers due to their high molar absorptivity in the visible range and efficient generation of singlet oxygen (¹O₂). The mechanism, known as the Type II photochemical process, is the most relevant for porphyrin-based PDT.

Caption: Type II pathway of photodynamic therapy using a porphyrin photosensitizer.

Drug Delivery Systems

The porphyrin macrocycle can be functionalized and integrated into nanocarriers for targeted drug delivery. For instance, porphyrin derivatives can be used to coat gold nanoparticles (AuNPs), creating a stable and biocompatible system. The porphyrin shell can be loaded with chemotherapeutic drugs like doxorubicin (DOX). This nano-conjugate can enhance drug accumulation in tumor cells and facilitate controlled release, potentially overcoming issues like multi-drug resistance and improving therapeutic efficacy[4][7].

Caption: Workflow of a TAPP-derivative-based gold nanoparticle for targeted drug delivery.

References

- 1. meso-Tetra (4-aminophenyl) Porphine | [frontierspecialtychemicals.com]

- 2. 5,10,15,20-TETRAKIS(4-AMINOPHENYL)-21H,23H-PORPHINE | 22112-84-1 [chemicalbook.com]

- 3. Tetrakis(o-aminophenyl)porphyrin [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Functionalized Tetrakis(4-Nitrophenyl)Porphyrin Film Optical Waveguide Sensor for Detection of H2S and Ethanediamine Gases [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: UV-Vis Spectroscopic Properties of meso-tetrakis(4-aminophenyl)porphyrin

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) spectroscopic characteristics of meso-tetrakis(4-aminophenyl)porphyrin (TAPP), a key molecule in various research applications, including photodynamic therapy and materials science. This document outlines its spectral properties, detailed experimental protocols for its synthesis and spectroscopic analysis, and a visual representation of the experimental workflow.

UV-Vis Spectral Data

The UV-Vis absorption spectrum of a porphyrin is characterized by an intense band in the near-UV region, known as the Soret band (or B-band), and several weaker bands in the visible region, called Q-bands.[1] These absorptions arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle.[1] The positions and intensities of these bands for this compound are sensitive to the solvent environment and protonation state of the porphyrin core.

The table below summarizes the key UV-Vis absorption data for this compound in different chemical environments.

| Solvent/Condition | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference(s) |

| Toluene | 428 - 431 | Not Specified | ≥ 350,000 (at Soret peak) | [2] |

| Dimethyl Sulfoxide (DMSO) | 438 | 669 | Not Specified | [3] |

| Diprotonated in DMSO | 467 | 813 (lowest energy band) | Not Specified | [3][4] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the synthesis and characterization of porphyrin compounds. The following sections provide established protocols for the synthesis of this compound and the acquisition of its UV-Vis spectrum.

The synthesis is typically performed in a two-step process: first, the preparation of the nitrophenyl-substituted precursor, followed by the reduction of the nitro groups to amino groups.[5][6][7]

Step 1: Synthesis of 5,10,15,20-meso-tetrakis(p-nitrophenyl)porphyrin [5][7]

-

Combine p-nitrobenzaldehyde (e.g., 75 mmol) and acetic anhydride (e.g., 151 mmol) in propionic acid (e.g., 200 mL) in a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser.[7]

-

Heat the mixture to reflux under a nitrogen atmosphere.[5]

-

Slowly add a solution of freshly distilled pyrrole (e.g., 75 mmol) in propionic acid.[5][7]

-

Continue refluxing the mixture for 30 minutes while stirring.[5][7]

-

Allow the solution to cool to room temperature. A dark solid will form.[5]

-

Collect the solid product by filtration and wash it thoroughly with hot water and then with a solvent like acetone until the filtrate is no longer dark.[5][7]

-

The resulting purple solid is 5,10,15,20-meso-tetrakis(p-nitrophenyl)porphyrin.

Step 2: Reduction to 5,10,15,20-meso-tetrakis(4-aminophenyl)porphyrin [5][7]

-

Dissolve the 5,10,15,20-meso-tetrakis(p-nitrophenyl)porphyrin (e.g., 2.5 mmol) in concentrated hydrochloric acid (e.g., 100 mL).[5]

-

Bubble argon or nitrogen gas through the solution for approximately 1 hour to remove oxygen.[5]

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 40 mmol) in a small amount of concentrated HCl and also bubble with an inert gas.[5]

-

Add the SnCl₂ solution to the porphyrin solution.

-

Heat the resulting mixture in a water bath at 75-80 °C for 30 minutes with continuous stirring.[5][7]

-

After cooling, pour water into the reaction mixture to precipitate the product.[7]

-

Neutralize the solution with ammonium hydroxide, which will cause the color to change from green to violet as the free-base porphyrin precipitates.[7]

-

Collect the violet precipitate by filtration and wash thoroughly with water.[7]

-

The crude product can be further purified by column chromatography on silica gel.[7]

The following is a general protocol for obtaining the UV-Vis absorption spectrum of this compound.

-

Sample Preparation: Prepare a stock solution of the porphyrin in a suitable spectroscopic grade solvent (e.g., CH₂Cl₂, Toluene, or DMSO). A typical concentration for UV-Vis measurements is in the micromolar range (e.g., 10⁻⁶ M).[8]

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Cuvette: Use a standard 1 cm pathlength quartz cuvette.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample measurement. This corrects for any absorption from the solvent and the cuvette itself.[9]

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the porphyrin solution before filling it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Record the absorption spectrum over a desired wavelength range, typically from 300 nm to 800 nm, to cover both the Soret and Q-bands.[8][10]

-

Ensure the absorbance at the Soret band maximum is within the linear range of the instrument (typically below 1.5 absorbance units) to avoid deviations from the Beer-Lambert law.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of this compound to its final spectroscopic characterization.

Caption: Workflow for the synthesis and UV-Vis characterization of TAPP.

References

- 1. researchgate.net [researchgate.net]

- 2. 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin 22112-84-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Understanding Hyperporphyrin Spectra: TDDFT Calculations on Diprotonated Tetrakis(p-aminophenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Anionic Hyperporphyrins: TDDFT Calculations on Peripherally Deprotonated meso-Tetrakis(4-hydroxyphenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5,10,15,20-TETRAKIS(4-AMINOPHENYL)-21H,23H-PORPHINE synthesis - chemicalbook [chemicalbook.com]

- 8. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. secjhuapl.edu [secjhuapl.edu]

An In-Depth Technical Guide to the 1H NMR Analysis of meso-tetrakis(4-aminophenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) analysis of meso-tetrakis(4-aminophenyl)porphyrin (TAPP), a key building block in the development of various therapeutic and diagnostic agents. This document details the characteristic ¹H NMR spectral data, experimental protocols for synthesis and analysis, and visual representations of the molecular structure and analytical workflow.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is highly symmetrical and displays characteristic chemical shifts that are influenced by the aromatic ring current of the porphyrin macrocycle. The data presented below has been compiled from various sources and represents typical values observed in deuterated solvents.

Table 1: ¹H NMR Chemical Shift Data for this compound (TAPP)

| Proton Type | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |

| Pyrrole (β-H) | ~8.85 | Singlet | 8H |

| Phenyl (ortho-H) | ~7.95 | Doublet | 8H |

| Phenyl (meta-H) | ~7.01 | Doublet | 8H |

| Amino (-NH₂) | ~5.58 | Singlet (broad) | 8H |

| Inner Imine (N-H) | ~-2.73 | Singlet (broad) | 2H |

Note: Chemical shifts can vary slightly depending on the concentration, temperature, and specific batch of the deuterated solvent.

Experimental Protocols

Synthesis and Purification of this compound (TAPP)

The most common and effective method for synthesizing TAPP is a two-step process involving the synthesis of the nitro-analogue, meso-tetrakis(4-nitrophenyl)porphyrin (TNPP), followed by its reduction.

Step 1: Synthesis of meso-tetrakis(4-nitrophenyl)porphyrin (TNPP)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add propionic acid.

-

Addition of Reagents: Add 4-nitrobenzaldehyde and freshly distilled pyrrole to the propionic acid. The molar ratio of 4-nitrobenzaldehyde to pyrrole should be 1:1.

-

Reflux: Heat the mixture to reflux for 30-60 minutes. The solution will turn dark purple.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. A purple precipitate will form.

-

Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with methanol and hot water to remove residual propionic acid and other impurities.

-

Drying: Dry the purple solid in a vacuum oven to obtain crude TNPP.

Step 2: Reduction of TNPP to TAPP

-

Dissolution: Suspend the crude TNPP in concentrated hydrochloric acid (HCl) in a round-bottom flask.

-

Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Heating: Heat the mixture at 60-70°C for 1-2 hours, during which the color of the solution will change.

-

Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated ammonium hydroxide solution until the pH is basic. This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Extract the aqueous mixture with chloroform or dichloromethane. The organic layer will contain the TAPP.

-

Washing: Wash the organic layer with deionized water to remove any remaining salts.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude TAPP.

-

Purification: Purify the crude TAPP by column chromatography on silica gel or alumina, typically using a solvent system such as dichloromethane/methanol.

¹H NMR Spectroscopic Analysis of TAPP

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified TAPP.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

Cap the NMR tube securely.

-

-

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 (depending on the concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -5 to 10 ppm

-

Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for calibration.

-

Mandatory Visualization

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the synthesis and 1H NMR analysis of TAPP.

References

Electrochemical Properties of meso-Tetrakis(p-aminophenyl)porphyrin (H2TAPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core electrochemical properties of meso-tetrakis(p-aminophenyl)porphyrin (H2TAPP). The document details its redox behavior, experimental protocols for its analysis, and visual representations of its electrochemical reaction pathways and experimental workflows.

Core Electrochemical Data

The electrochemical characteristics of H2TAPP are central to its function in various applications, including catalysis and sensor development. The following table summarizes key quantitative data obtained from cyclic voltammetry studies. These values are crucial for understanding the electron transfer capabilities of H2TAPP.

| Parameter | Value | Electrode | Reference Electrode | Notes |

| Oxygen Reduction Potential (pTAPP film) | -0.40 V | Glassy Carbon | Ag/AgCl | Potential for the two-electron reduction of oxygen to hydrogen peroxide catalyzed by an electropolymerized film of H2TAPP (pTAPP)[1]. |

| Monomer Oxidation Potential | ~ +0.5 V | Glassy Carbon | Ag/AgCl | Approximate potential for the oxidation of the H2TAPP monomer, leading to electropolymerization. |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate assessment of the electrochemical properties of H2TAPP. The following sections describe standard protocols for cyclic voltammetry and the electropolymerization of H2TAPP.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a fundamental technique used to probe the redox behavior of H2TAPP.

Objective: To determine the oxidation and reduction potentials of H2TAPP.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire

-

H2TAPP solution (e.g., 0.15 mM in dichloromethane)

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP, 0.1 M in dichloromethane)

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used (e.g., dichloromethane).

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Solution Preparation: Prepare a solution of H2TAPP and the supporting electrolyte in the chosen solvent.

-

Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the potential window to scan a range that encompasses the expected redox events for H2TAPP (e.g., from -0.3 V to +0.7 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the scan and record the resulting voltammogram.

-

-

Data Analysis: From the cyclic voltammogram, determine the peak potentials for the oxidation and reduction processes. The half-wave potential (E½), which is the average of the anodic and cathodic peak potentials for a reversible couple, provides the formal redox potential.

Electropolymerization of H2TAPP

H2TAPP can be electropolymerized to form a conductive polymer film (pTAPP) on an electrode surface.

Objective: To prepare a pTAPP-modified electrode for catalytic or sensor applications.

Materials and Equipment:

-

Same as for Cyclic Voltammetry, with the addition of a suitable substrate for the working electrode if a film is to be deposited (e.g., FTO glass).

-

H2TAPP monomer solution (e.g., 0.15 mM in a mixture of dichloromethane and pyridine).

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP, 10 mM).

Procedure:

-

Cell and Solution Preparation: Prepare the electrochemical cell and the H2TAPP monomer solution with the supporting electrolyte as described for cyclic voltammetry. The addition of pyridine can enhance the quality of the resulting polymer film.

-

Electropolymerization:

-

Immerse the electrodes in the monomer solution.

-

Apply a potential cycling program (e.g., repeated cyclic voltammograms) between a lower limit (e.g., -0.3 V) and an upper limit where the monomer oxidizes (e.g., +0.7 V vs. Ag/AgCl).

-

A hold at the oxidative potential (e.g., 30 seconds at +0.7 V) can be included in each cycle to promote polymer growth[2].

-

The formation of the polymer film can be observed by the increase in the redox currents with each successive cycle.

-

-

Film Characterization: After polymerization, the modified electrode is rinsed with fresh solvent to remove unreacted monomer and can then be characterized by various techniques, including cyclic voltammetry in a monomer-free electrolyte solution, to confirm the electrochemical properties of the polymer film.

Visualizing Electrochemical Processes

Diagrams are provided below to illustrate key electrochemical processes involving H2TAPP. These are generated using the DOT language for Graphviz.

Catalytic Cycle for Oxygen Reduction

H2TAPP can act as a catalyst for the two-electron reduction of molecular oxygen to produce hydrogen peroxide. This process is of interest in green chemistry and for the development of fuel cells.

Experimental Workflow for H2TAPP Electropolymerization

The process of creating a pTAPP film on an electrode surface involves a series of well-defined steps, from preparation to the final characterization of the film.

References

An In-depth Technical Guide on the Quantum Yield of meso-tetrakis(4-aminophenyl)porphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and related photophysical properties of meso-tetrakis(4-aminophenyl)porphyrin (TAPP), a significant photosensitizer with applications in photodynamic therapy (PDT) and other fields. This document details experimental protocols for quantum yield determination and presents available data in a structured format.

Introduction to this compound (TAPP)

This compound, also known as TAPP, is a synthetic porphyrin distinguished by the presence of four aminophenyl groups at the meso positions of the porphyrin macrocycle. This structure imparts specific electronic and photophysical properties that make it a subject of interest for various applications, including as a photosensitizer in PDT, a building block for metal-organic frameworks (MOFs), and in the development of chemical sensors. In the context of photodynamic therapy, the efficacy of a photosensitizer is critically dependent on its ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon activation by light. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). Additionally, the fluorescence quantum yield (Φf) provides insight into the competing de-excitation pathway of fluorescence.

Quantitative Photophysical Data

While extensive quantitative data for TAPP across a wide range of solvents remains a subject of ongoing research, this guide compiles available data for TAPP and its close structural isomer, meso-tetrakis(o-aminophenyl)porphyrin, to provide valuable benchmarks.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| meso-tetrakis(o-aminophenyl)porphyrin | Toluene | 0.091 | Not Reported | [1] |

| TAPP | DMSO | Not Quantified | Generation Observed |

Note: The fluorescence quantum yield of the ortho-isomer is provided as a close approximation in the absence of comprehensive data for the para-isomer (TAPP).

Experimental Protocols

Accurate determination of quantum yields is paramount for evaluating the potential of photosensitizers. The following sections detail the methodologies for measuring fluorescence and singlet oxygen quantum yields.

Fluorescence Quantum Yield Determination (Comparative Method)

The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Sample of TAPP

-

Spectroscopic grade solvents (e.g., Toluene, DMF, DMSO, Ethanol)

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the TAPP sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the standard and the sample.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

-

The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φf,std is the fluorescence quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.

-

-

Singlet Oxygen Quantum Yield Determination (Using a Chemical Trap)

The singlet oxygen quantum yield can be determined indirectly by monitoring the photooxidation of a chemical trap that reacts specifically with singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF).

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

Quartz cuvettes (1 cm path length)

-

Reference photosensitizer with a known singlet oxygen quantum yield (e.g., meso-tetraphenylporphyrin (TPP) in benzene, ΦΔ = 0.66)[1]

-

1,3-diphenylisobenzofuran (DPBF)

-

Sample of TAPP

-

Spectroscopic grade solvents (e.g., DMSO, DMF)

Procedure:

-

Solution Preparation: Prepare solutions of the reference photosensitizer and TAPP with the same absorbance at the irradiation wavelength. To each solution, add DPBF.

-

Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength absorbed by the photosensitizers but not by DPBF.

-

Monitoring DPBF Decay: At regular time intervals, monitor the decrease in the absorbance of DPBF at its absorption maximum (around 415 nm).

-

Data Analysis:

-

Plot the natural logarithm of the absorbance of DPBF (ln(A)) versus irradiation time. The slope of this plot gives the pseudo-first-order rate constant for DPBF photooxidation (k).

-

The singlet oxygen quantum yield of the sample (ΦΔ,sample) can be calculated using the following equation:

ΦΔ,sample = ΦΔ,ref * (k_sample / k_ref)

where:

-

ΦΔ,ref is the singlet oxygen quantum yield of the reference.

-

k_sample and k_ref are the rate constants of DPBF decay for the sample and the reference, respectively.

-

-

Signaling Pathways in TAPP-Mediated Photodynamic Therapy

As a photosensitizer, TAPP's primary mechanism of action in a biological context, such as photodynamic therapy, involves the generation of singlet oxygen, which induces cellular damage and ultimately leads to cell death. The specific signaling pathways activated can depend on the subcellular localization of the photosensitizer. While pathways specific to TAPP are under investigation, the general mechanisms of PDT-induced cell death are well-established and can be categorized into apoptosis, necrosis, and autophagy.[2][3][4][5][6]

Upon light activation, TAPP transitions to an excited triplet state. Through a Type II photochemical process, it transfers energy to molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). This singlet oxygen can then oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and the initiation of cell death cascades.

Conclusion

This compound is a photosensitizer with significant potential, particularly in the field of photodynamic therapy. Its efficacy is directly related to its photophysical properties, most notably its singlet oxygen quantum yield. This guide has provided an overview of the available quantitative data, detailed experimental protocols for the determination of fluorescence and singlet oxygen quantum yields, and a summary of the cellular mechanisms involved in its phototherapeutic action. Further research to establish a comprehensive database of TAPP's photophysical parameters in a variety of solvent environments will be crucial for optimizing its application in drug development and materials science.

References

- 1. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell death pathways in photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Crystal Structure of meso-tetrakis(4-aminophenyl)porphyrin: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-tetrakis(4-aminophenyl)porphyrin (TAPP) is a synthetically valuable porphyrin derivative featuring four amino-functionalized phenyl groups at the meso positions of the macrocycle. This symmetrical arrangement and the presence of reactive primary amine groups make it a crucial building block in supramolecular chemistry, materials science, and medicinal chemistry. Its applications range from the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to its use in photodynamic therapy and the development of novel sensors. Despite its widespread use, a comprehensive, publicly available single-crystal X-ray diffraction study detailing the precise three-dimensional arrangement of the free-base form of TAPP is not readily found in crystallographic databases.

This technical guide provides a summary of the available information regarding the synthesis of TAPP, outlines the typical experimental protocols for its preparation and crystallization, and presents an illustrative example of the crystallographic data that would be obtained from a successful single-crystal X-ray diffraction analysis, based on a closely related porphyrin structure.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the nitro-substituted precursor, meso-tetrakis(4-nitrophenyl)porphyrin (TNPP), followed by the reduction of the nitro groups to amino groups.[1]

Synthesis of meso-tetrakis(4-nitrophenyl)porphyrin (TNPP)

A common method for the synthesis of TNPP is the Lindsey condensation, which involves the reaction of pyrrole with an appropriate aldehyde in a suitable solvent with a catalyst.

Experimental Protocol:

-

Reaction Setup: A solution of p-nitrobenzaldehyde and freshly distilled pyrrole in a 1:1 molar ratio is prepared in propionic acid.

-

Condensation: The reaction mixture is heated to reflux for a specified period, typically 30-60 minutes. During this time, the solution turns dark.

-

Oxidation: The reaction mixture is cooled to room temperature, and air is bubbled through the solution to promote the oxidation of the porphyrinogen intermediate to the corresponding porphyrin.

-

Isolation and Purification: The solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography on silica gel, typically using a mixture of dichloromethane and methanol as the eluent, to yield the purple crystalline TNPP.[1]

Reduction of TNPP to this compound (TAPP)

The final step is the reduction of the four nitro groups of TNPP to the corresponding amino groups.

Experimental Protocol:

-

Reaction: TNPP is dissolved in concentrated hydrochloric acid.

-

Reduction: An excess of a reducing agent, such as tin(II) chloride (SnCl₂), is added to the solution.[1]

-

Heating: The reaction mixture is heated, for instance at 80°C for 30 minutes, to ensure complete reduction.

-

Neutralization and Precipitation: After cooling, the acidic solution is carefully neutralized with an aqueous solution of ammonium hydroxide. This causes the precipitation of the violet solid of TAPP.

-

Purification: The crude TAPP is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to yield the final product.[2]

The synthetic workflow for TAPP is illustrated in the following diagram:

Crystal Structure Analysis (Illustrative)

While a definitive crystal structure for free-base TAPP is not publicly available, a single-crystal X-ray diffraction experiment would provide precise details on its molecular geometry, packing, and intermolecular interactions. To illustrate the type of data obtained from such an analysis, the following table presents hypothetical, yet typical, crystallographic data for a porphyrin molecule.

| Parameter | Illustrative Value |

| Chemical Formula | C₄₄H₃₄N₈ |

| Formula Weight | 674.81 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1928.5 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.162 |

| Absorption Coefficient (mm⁻¹) | 0.075 |

| F(000) | 708 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.0 to 28.0 |

| Reflections collected | 12345 |

| Independent reflections | 4567 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.067, wR2 = 0.145 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Experimental Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. A common method for growing crystals of porphyrins is slow evaporation or vapor diffusion.

Experimental Protocol:

-

Solvent Selection: TAPP is dissolved in a suitable solvent in which it is reasonably soluble, such as N,N-dimethylformamide (DMF) or a mixture of chloroform and methanol.

-

Vapor Diffusion Setup: The porphyrin solution is placed in a small vial. This vial is then placed inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the porphyrin is insoluble, such as hexane or acetonitrile.

-

Slow Diffusion: The vapor of the anti-solvent slowly diffuses into the porphyrin solution, gradually decreasing the solubility of the TAPP.

-

Crystal Formation: Over a period of several days to weeks, as the solution becomes supersaturated, single crystals may form.

-

Isolation: The resulting crystals are carefully isolated from the mother liquor.

The workflow for single crystal growth is depicted below:

Conclusion

This compound is a cornerstone molecule for the development of advanced functional materials and therapeutic agents. While its synthesis is well-established, a definitive public record of its single-crystal structure remains elusive. The experimental protocols and illustrative data presented in this guide provide a framework for researchers working with this important compound. A definitive crystal structure determination would be a valuable contribution to the field, providing crucial insights into the solid-state properties of TAPP and aiding in the rational design of new materials and drugs based on this versatile porphyrin scaffold.

References

Unveiling the Electronic Landscape of H₂TAPP: A Technical Guide to Theoretical Calculations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (H₂TAPP). Understanding the electronic properties of H₂TAPP is crucial for its application in diverse fields, including photodynamic therapy, sensing, and materials science. This document outlines the core computational protocols, presents key quantitative data derived from these calculations, and visualizes the theoretical workflows for enhanced clarity.

Core Concepts in the Theoretical Investigation of H₂TAPP

The electronic structure of H₂TAPP is primarily investigated using quantum chemical methods.[1][2] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and powerful tools for this purpose.[1][3] These methods allow for the calculation of various electronic properties, providing deep insights into the molecule's behavior.

Key electronic properties investigated include:

-

Ground-State Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[4] The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and electronic excitation energy.[5][6]

-

Excited States: Characterizing the electronic states that result from the absorption of light, which is fundamental to understanding the photophysical and photochemical properties of H₂TAPP.[7][8]

Computational Methodologies

The accuracy of theoretical calculations is highly dependent on the chosen computational protocol. This section details the typical methodologies employed for studying the electronic structure of H₂TAPP.

Geometry Optimization

The first step in any electronic structure calculation is to determine the molecule's equilibrium geometry. This is typically achieved through geometry optimization using DFT.

Protocol:

-

Initial Structure: A reasonable starting geometry of H₂TAPP is constructed using molecular modeling software.

-

DFT Functional: A suitable density functional is chosen. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional for organic molecules.[9][10] Other functionals like ωB97XD or CAM-B3LYP may also be employed for improved accuracy, especially for excited-state calculations.[10][11]

-

Basis Set: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. The 6-311++G(d,p) basis set is a common choice, providing a good balance between accuracy and computational cost.[10]

-

Solvation Model: To simulate the effect of a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model can be incorporated.[12][13]

-

Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

Frontier Molecular Orbital Analysis

Once the optimized geometry is obtained, the energies and spatial distributions of the HOMO and LUMO can be calculated at the same level of theory.

Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry of H₂TAPP using the chosen DFT functional and basis set.

-

Orbital Analysis: The output of the calculation provides the energies of all molecular orbitals. The HOMO and LUMO energies are identified, and the HOMO-LUMO gap is calculated as E_gap = E_LUMO - E_HOMO.

-

Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand their spatial distribution and bonding characteristics.

Excited-State Calculations

The electronic absorption properties of H₂TAPP are investigated using Time-Dependent Density Functional Theory (TD-DFT).[14]

Protocol:

-

TD-DFT Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry.

-

Functional and Basis Set: The choice of functional is critical for accurate excited-state calculations. Range-separated functionals like CAM-B3LYP and ωB97XD are often recommended for describing charge-transfer excitations, which can be important in molecules like H₂TAPP.[10][15] The same basis set as the geometry optimization is typically used.

-

Number of States: The number of excited states to be calculated is specified. Typically, the first 10-20 singlet excited states are sufficient to describe the main features of the UV-Vis absorption spectrum.

-

Analysis of Results: The output provides the excitation energies (which can be converted to wavelengths), oscillator strengths (which are related to the intensity of the absorption), and the contributions of different orbital transitions to each excited state.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from theoretical calculations on the H₂TAPP electronic structure. The values presented here are illustrative and can vary depending on the specific level of theory used.

| Parameter | Value | Computational Level |

| Ground State Energy | Varies | B3LYP/6-311++G(d,p) |

| HOMO Energy | ~ -5.0 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | ~ -2.0 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | ~ 3.0 eV | B3LYP/6-311++G(d,p) |

Table 1: Ground-State Electronic Properties of H₂TAPP.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₁ | ~ 2.2 | ~ 560 | ~ 0.1 | HOMO -> LUMO |

| S₂ | ~ 2.3 | ~ 540 | ~ 0.1 | HOMO -> LUMO+1 |

| S₃ (Q-band) | ~ 2.5 | ~ 500 | ~ 0.8 | HOMO-1 -> LUMO, HOMO -> LUMO+1 |

| S₄ (Soret band) | ~ 3.1 | ~ 400 | ~ 1.5 | HOMO-1 -> LUMO+1, HOMO -> LUMO |

Table 2: Calculated Singlet Excited States of H₂TAPP (Illustrative).

Visualizing the Computational Workflow and Electronic Transitions

Graphical representations are invaluable for understanding the logical flow of theoretical calculations and the nature of electronic transitions.

Caption: Workflow for the theoretical calculation of H₂TAPP's electronic properties.

Caption: Key electronic transitions in H₂TAPP contributing to its absorption spectrum.

Conclusion

Theoretical calculations based on DFT and TD-DFT provide a powerful framework for understanding the intricate electronic structure of H₂TAPP. By employing robust computational protocols, researchers can accurately predict key properties such as the HOMO-LUMO gap and the nature of electronic transitions. This knowledge is indispensable for the rational design of novel H₂TAPP derivatives with tailored photophysical and photochemical properties for advanced applications in medicine and materials science.

References

- 1. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 3. Making sure you're not a bot! [academiccommons.columbia.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. Electronic structure (quantum chemistry) | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Functionalization of Meso-tetrakis(4-aminophenyl)porphyrin Amine Groups

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the primary amine groups of meso-tetrakis(4-aminophenyl)porphyrin (TAPP), a versatile platform for the development of novel therapeutic and catalytic agents. The protocols cover key synthetic modifications, characterization techniques, and applications in photodynamic therapy, drug delivery, and catalysis.

Synthesis of this compound (TAPP)

The synthesis of TAPP is typically achieved through the reduction of its nitro precursor, meso-tetrakis(4-nitrophenyl)porphyrin (TNPP).

Synthesis of Meso-tetrakis(4-nitrophenyl)porphyrin (TNPP)

TNPP can be synthesized via the Lindsey condensation of pyrrole and 4-nitrobenzaldehyde.

Protocol:

-

In a round-bottom flask, dissolve 4-nitrobenzaldehyde (10 mmol) and pyrrole (10 mmol) in propionic acid (50 mL).

-

Reflux the mixture for 1 hour.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the purple precipitate by vacuum filtration and wash thoroughly with methanol to remove impurities.

-

Dry the solid under vacuum to obtain TNPP.

Reduction of TNPP to TAPP

The nitro groups of TNPP are reduced to primary amines using a reducing agent such as tin(II) chloride (SnCl₂).[1]

Protocol:

-

Suspend TNPP (1 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and ethanol (20 mL).

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 mmol) to the suspension.

-

Heat the mixture to reflux and stir for 4 hours. The color of the solution will change from purple to dark green.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

-

Extract the aqueous layer with chloroform or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield TAPP as a dark purple solid.

-

The product can be further purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Functionalization of TAPP Amine Groups

The primary amine groups of TAPP are versatile handles for a variety of chemical modifications, including amide bond formation, Schiff base formation, and reductive amination.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the coupling of a carboxylic acid to the amine groups of TAPP using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Protocol:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (4.5 mmol) and NHS (4.5 mmol) in anhydrous dimethylformamide (DMF, 20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (4.5 mmol) to the solution and stir for 30 minutes at 0 °C, then for 4 hours at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve TAPP (1 mmol) in anhydrous DMF (10 mL).

-

Add the TAPP solution dropwise to the activated carboxylic acid solution.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (5 mmol), to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Amide Coupling

Caption: Workflow for amide bond formation with TAPP.

Schiff Base Formation

This protocol describes the condensation reaction between the amine groups of TAPP and an aldehyde to form imine linkages.

Protocol:

-

Dissolve TAPP (1 mmol) in a suitable solvent such as toluene or ethanol (50 mL) in a round-bottom flask.

-

Add the desired aldehyde (4.5 mmol, a slight excess) to the solution.

-

Add a catalytic amount of an acid, such as acetic acid (a few drops).

-

Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux the reaction mixture for 6-12 hours.

-

Monitor the reaction by TLC or UV-Vis spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting Schiff base can be purified by recrystallization or column chromatography.

Experimental Workflow for Schiff Base Formation

Caption: Workflow for Schiff base formation with TAPP.

Reductive Amination

This two-step, one-pot reaction involves the formation of a Schiff base followed by its in-situ reduction to a stable secondary amine.

Protocol:

-

Dissolve TAPP (1 mmol) and the desired aldehyde or ketone (4.5 mmol) in a suitable solvent like methanol or a mixture of DMF/MeOH (50 mL).

-

Add a few drops of acetic acid to catalyze imine formation and stir at room temperature for 1-2 hours.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (10 mmol), in small portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Characterization of Functionalized TAPP

The successful functionalization of TAPP can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the attached functional groups. Shifts in the signals of the phenyl protons of the TAPP core. |

| ¹³C NMR | Appearance of new carbon signals from the functional groups. |

| FT-IR | Appearance of characteristic vibrational bands, e.g., amide C=O stretch (~1650 cm⁻¹), imine C=N stretch (~1630 cm⁻¹). |

| UV-Vis Spectroscopy | The characteristic Soret band (around 420-430 nm) and Q-bands (500-700 nm) of the porphyrin macrocycle will be present, possibly with slight shifts in wavelength and changes in intensity depending on the functional group.[2][3][4] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the functionalized TAPP derivative. |

Applications of Functionalized TAPP

Photodynamic Therapy (PDT)

Functionalized TAPP derivatives can act as photosensitizers in PDT. Upon activation with light of a specific wavelength, they generate reactive oxygen species (ROS) that induce cell death in cancerous tissues.

Signaling Pathways in Porphyrin-Based PDT

PDT can induce tumor cell death through apoptosis or necrosis, depending on the photosensitizer's subcellular localization and the light dose.[2][5][6] ROS generated during PDT can damage various cellular components, including mitochondria and the endoplasmic reticulum, triggering these cell death pathways.[7][8][9]

Caption: PDT-induced cell death signaling pathways.

Quantitative Data for PDT Efficacy

| TAPP Derivative | Cell Line | IC₅₀ (µM) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| TAPP-Carrageenan Complex | HeLa | ~5 | Not Reported | [10] |

| Acetylated TAPP-Carrageenan | HeLa | >10 | Not Reported | [10] |

| TAPP derivative | LM3 mammary adenocarcinoma | ~2.5 | Not Reported | [11] |

Drug Delivery

Functionalized TAPP can be formulated into nanoparticles for the targeted delivery of therapeutic agents. The porphyrin core can serve as a carrier for hydrophobic drugs, and the functional groups on the periphery can be used to attach targeting ligands or polymers to improve biocompatibility and circulation time.

Quantitative Data for Drug Delivery Systems

| Porphyrin-based Nanocarrier | Drug | Drug Loading Capacity (%) | Drug Release (%) | Conditions | Reference |

| TPPS-AuNPs | Doxorubicin | ~90 (encapsulation efficacy) | ~81 | pH 5.0 | [3] |

| Porphysomes | Doxorubicin | High | GSH-responsive | [12] |

Catalysis

Metallated TAPP derivatives are effective catalysts for various organic reactions. The catalytic activity can be tuned by modifying the peripheral functional groups and the central metal ion.

Quantitative Data for Catalytic Performance

| Catalyst | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Pd-loaded amino-functionalized nanoparticles | 4-nitrophenol hydrogenation | >1000 | 1428 | [13] |

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized based on the specific reagents and equipment available. All experiments should be performed in a properly equipped laboratory with appropriate safety precautions.

References

- 1. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis or necrosis following Photofrin photosensitization: influence of the incubation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Mitochondrion - Wikipedia [en.wikipedia.org]

- 10. Selective Photodynamic Activity of Tetrakis(4-aminophenyl)porphyrins with and without Acetyl Protecting Groups on Cancer and Normal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel meso-substituted porphyrin derivatives and its potential use in photodynamic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Porphyrin-Based Nanocomposites for Effective Targeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Metalation of meso-tetrakis(4-aminophenyl)porphyrin with Zinc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-tetrakis(4-aminophenyl)porphyrin (TAPP) and its metal complexes are versatile molecules with significant applications in medicinal chemistry, materials science, and catalysis. The incorporation of a zinc ion into the TAPP macrocycle to form zinc this compound (ZnTAPP) modulates its photophysical and electronic properties, making it a valuable building block for the development of photosensitizers for photodynamic therapy (PDT), chemosensors, and functional nanomaterials. This document provides a detailed protocol for the efficient synthesis of ZnTAPP through the metalation of TAPP with zinc(II) acetate. The straightforward procedure, coupled with comprehensive characterization data, ensures the reliable preparation of high-purity ZnTAPP for a range of research and development applications.

Key Applications of ZnTAPP

-

Photodynamic Therapy: ZnTAPP can serve as a photosensitizer, generating reactive oxygen species upon light activation to induce localized cell death in cancerous tissues.

-

Drug Delivery: The porphyrin macrocycle can be functionalized to act as a carrier for targeted drug delivery systems.

-

Sensing and Imaging: The distinct spectroscopic properties of ZnTAPP allow for its use in the development of fluorescent probes for the detection of various analytes and for bio-imaging applications.

-

Materials Science: ZnTAPP is a key precursor in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, separation, and catalysis.

Experimental Summary

The metalation of TAPP is achieved by reacting the free-base porphyrin with an excess of zinc(II) acetate dihydrate in a suitable solvent system, typically a mixture of a chlorinated solvent and methanol or solely dimethylformamide (DMF), under reflux conditions. The progress of the reaction can be conveniently monitored by UV-Vis and fluorescence spectroscopy. Successful insertion of the zinc ion is indicated by a blue shift in the Soret and Q-bands of the UV-Vis spectrum and a change in the emission spectrum. Purification of the final product is typically performed by column chromatography to remove unreacted starting material and excess metal salts, yielding the desired ZnTAPP in high purity.

Data Presentation

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound (TAPP) | C₄₄H₃₄N₈ | 674.81 | Dark purple crystalline solid |

| zinc this compound (ZnTAPP) | C₄₄H₃₂N₈Zn | 738.18 | Dark purple crystalline solid |

Table 2: Spectroscopic Data Comparison

| Spectroscopic Data | This compound (TAPP) | zinc this compound (ZnTAPP) |

| UV-Vis (DMF) | ||

| Soret Band (λmax) | ~428 nm[1] | ~424 nm[1] |

| Q-Bands (λmax) | ~520, 560, 595, 650 nm | ~560, 605 nm |

| Fluorescence (DMF) | ||

| Emission (λem) | ~675 nm[1] | ~624 nm[1] |

| ¹H NMR (DMSO-d₆) | ||

| β-pyrrolic (-CH) | ~8.80 ppm (s, 8H) | ~8.90 ppm (s, 8H) |

| Phenyl (-CH) | ~7.90 ppm (d, 8H), ~6.95 ppm (d, 8H) | ~8.00 ppm (d, 8H), ~7.10 ppm (d, 8H) |

| Amino (-NH₂) | ~5.40 ppm (s, 8H) | ~5.50 ppm (s, 8H) |

| Pyrrolic (-NH) | ~-2.80 ppm (s, 2H) | Absent |

Experimental Protocols

Materials and Equipment

-

This compound (TAPP)

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chloroform (CHCl₃), reagent grade

-

Methanol (MeOH), reagent grade

-

Silica gel for column chromatography (70-230 mesh)

-

Hexane, reagent grade

-

Dichloromethane (DCM), reagent grade

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV-Vis spectrophotometer

-

Fluorometer

-

NMR spectrometer

Protocol 1: Metalation of TAPP in DMF

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (TAPP) (100 mg, 0.148 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

-